3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Overview
Description
3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, triazole, and thiazole ring systems
Mechanism of Action
Target of Action
The compound, also known as 3-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazole class . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
The mode of action of 1,2,4-triazole derivatives is generally attributed to their ability to form hydrogen bonds and dipole interactions with biological receptors . This allows them to bind to and modulate the activity of their targets. The presence of the 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide moiety may enhance these interactions, potentially leading to changes in the activity of the target enzymes or receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it can be inferred that multiple pathways could be impacted. These might include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory effects), and others.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazole class of compounds . These studies can provide insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effect.
Result of Action
Given its potential pharmacological activities , it could be expected to induce changes consistent with these effects. For instance, if it exhibits anticancer activity, it might induce apoptosis or inhibit cell proliferation. If it has antimicrobial activity, it could disrupt the growth or viability of microbial cells.
Biochemical Analysis
Biochemical Properties
3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing their normal function . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering the phosphorylation states of key signaling molecules . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases where enzyme inhibition is beneficial.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities within the cell . These effects are particularly relevant in cancer research, where the compound’s ability to alter cell proliferation and apoptosis pathways could be harnessed for therapeutic purposes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target molecule . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression . These findings are crucial for developing therapeutic applications where long-term efficacy is required.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including liver toxicity and impaired kidney function . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent breakdown. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters.
Formation of the Thiazole Ring: The thiazole ring is often synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.
Coupling Reactions: The triazole and thiazole rings are then coupled with the sulfonamide moiety through a series of nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The unique combination of the sulfonamide, triazole, and thiazole rings in 3-chloro-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide sets it apart from other similar compounds. This combination of functional groups provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-chloro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-13-4-2-5-14(10-13)18-22-19-24(23-18)16(12-27-19)8-9-21-28(25,26)17-7-3-6-15(20)11-17/h2-7,10-12,21H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNKPHXLZKEJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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